Ethyl (3-bromo-4-fluorobenzoyl)acetate
Overview
Description
Ethyl (3-bromo-4-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10BrFO3 . It is used as a reactant in the preparation of biologically active molecules .
Molecular Structure Analysis
The molecular structure of Ethyl (3-bromo-4-fluorobenzoyl)acetate can be represented by the SMILES stringCCOC(=O)CC(=O)c1cc(F)cc(Br)c1
. The InChI key for this compound is MDZMKRYNAOMODM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl (3-bromo-4-fluorobenzoyl)acetate has a molecular weight of 289.1 g/mol . It has a refractive index of 1.549 and a density of 1.465 g/mL at 25 °C .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl (4-fluorobenzoyl)acetate is used as a starting material for synthesizing pyrimidine derivatives via the Pinner pyrimidine reaction with amidine/guanidine .
- Methods of Application : The exact experimental procedures would depend on the specific reaction conditions and the type of amidine/guanidine used. Typically, the reaction involves the nucleophilic addition of the amidine/guanidine to the carbonyl group of the ester, followed by cyclization to form the pyrimidine ring .
- Results or Outcomes : The pyrimidine derivatives synthesized from this process can be used to form iridium complexes, which are used in long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs) .
Oxidative Cross-Coupling with Indoles
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in oxidative cross-coupling reactions with indoles .
- Methods of Application : The reaction typically involves the use of a transition metal catalyst to facilitate the oxidative coupling of the ester with the indole .
- Results or Outcomes : The outcome of this reaction would be the formation of a new carbon-carbon bond between the ester and the indole .
Synthesis of Pyrones
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in the cyclization of keto esters for the synthesis of pyrones .
- Methods of Application : The reaction typically involves the cyclization of the keto ester under acidic or basic conditions to form the pyrone ring .
- Results or Outcomes : The outcome of this reaction would be the formation of a new pyrone ring .
Synthesis of α-Acetoxy β-Amino Acid Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in Lewis base catalyzed hydrosilylation reactions for the synthesis of α-acetoxy β-amino acid derivatives .
- Methods of Application : The reaction typically involves the use of a Lewis base catalyst to facilitate the hydrosilylation of the ester .
- Results or Outcomes : The outcome of this reaction would be the formation of a new α-acetoxy β-amino acid derivative .
Synthesis of Methylenecyclopentane Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .
- Methods of Application : The reaction typically involves the use of a base to facilitate the Conia-ene reaction of the ester .
- Results or Outcomes : The outcome of this reaction would be the formation of a new methylenecyclopentane derivative .
Ligand for Catalytic Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl (4-fluorobenzoyl)acetate is typically used as a ligand for improving stereoselectivity of catalytic reactions due to its great chelating ability to metal centres .
- Methods of Application : The exact experimental procedures would depend on the specific reaction conditions and the type of metal centre used. Typically, the reaction involves the coordination of the ester to the metal centre, followed by the catalytic reaction .
- Results or Outcomes : The outcome of this reaction would be the formation of a new product with improved stereoselectivity .
Interfacial Band Engineering
- Scientific Field : Material Science
- Application Summary : The self-assembled monomer layer of pyrimidine derivatives synthesized from Ethyl (4-fluorobenzoyl)acetate can engineer the interfacial band of MoS2 and gold for enhanced device performance in thin film transistors .
- Methods of Application : The exact experimental procedures would depend on the specific device fabrication conditions. Typically, the reaction involves the formation of a self-assembled monomer layer on the surface of the device .
- Results or Outcomes : The outcome of this application would be the enhanced performance of thin film transistors .
Safety And Hazards
Ethyl (3-bromo-4-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXLKVLICJXHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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